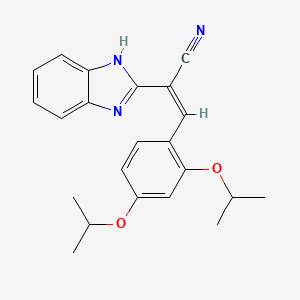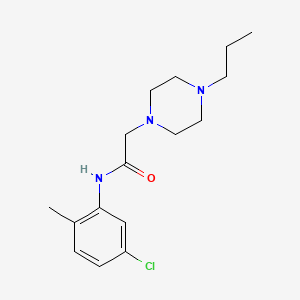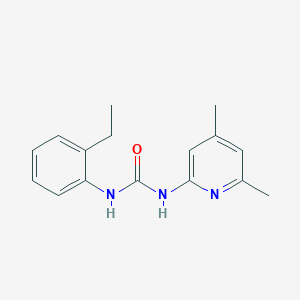![molecular formula C17H22N4O B5313533 N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-propylisonicotinamide](/img/structure/B5313533.png)
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-propylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-propylisonicotinamide, commonly known as DMPI, is a small molecule with potential applications in various scientific research fields. DMPI is a synthetic compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors. It is an important tool for researchers to study the molecular mechanisms of aging, metabolism, and other cellular processes.
Wirkmechanismus
DMPI works by increasing the levels of NAD+ in cells, which in turn activates various cellular pathways involved in energy metabolism and cellular repair. NAD+ is a critical cofactor for enzymes involved in the production of ATP, the energy currency of the cell. DMPI also activates sirtuins, a family of proteins that play a crucial role in regulating cellular processes such as gene expression, DNA repair, and apoptosis.
Biochemical and Physiological Effects
DMPI has been shown to have several biochemical and physiological effects in animal models. It has been reported to improve mitochondrial function, increase the levels of antioxidants, reduce inflammation, and enhance physical performance. DMPI has also been investigated for its potential role in treating age-related diseases such as neurodegenerative disorders, diabetes, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
DMPI has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. DMPI is also stable and can be easily synthesized in large quantities. However, DMPI has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for synthesis.
Zukünftige Richtungen
DMPI has opened up new avenues for research in various scientific fields. Future research could focus on investigating the potential role of DMPI in treating age-related diseases such as neurodegenerative disorders, diabetes, and cancer. DMPI could also be used as a tool to study the molecular mechanisms of aging, metabolism, and other cellular processes. Additionally, further research could explore the potential of DMPI as a therapeutic agent for various other diseases and conditions.
Synthesemethoden
The synthesis of DMPI involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 2-bromo-3-(dimethylamino)pyridine with 2-propylisonicotinamide to form the intermediate product. This intermediate is then subjected to further reactions involving palladium-catalyzed coupling and deprotection steps to obtain the final product, DMPI.
Wissenschaftliche Forschungsanwendungen
DMPI has been extensively used in scientific research for its ability to increase the levels of NAD+ in cells. NAD+ is an essential coenzyme that plays a critical role in cellular metabolism and energy production. DMPI has been shown to improve mitochondrial function, increase lifespan, and enhance physical performance in animal models. DMPI has also been investigated for its potential role in treating age-related diseases such as neurodegenerative disorders, diabetes, and cancer.
Eigenschaften
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-propylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-4-6-15-11-13(8-10-18-15)17(22)20-12-14-7-5-9-19-16(14)21(2)3/h5,7-11H,4,6,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDJYPRWCXMZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)NCC2=C(N=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5313470.png)
![2-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5313492.png)
![(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5313498.png)
![6-[2-(1H-imidazol-2-yl)phenyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5313503.png)

![4-benzoyl-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313505.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5313507.png)

![1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5313528.png)
![7-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313540.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5313542.png)

![N-methyl-N-(4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5313557.png)